di(Atorvastatin-d5) CalciuM Salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

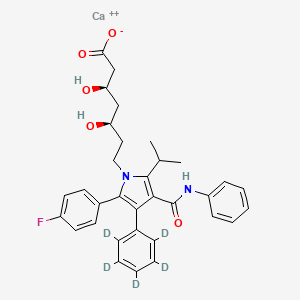

Di(Atorvastatin-d5) Calcium Salt is the labeled analogue of Atorvastatin Calcium Salt . It is a selective, competitive HMG-CoA reductase inhibitor . Atorvastatin is the only drug in its class specifically indicated for lowering both elevated LDL-cholesterol and triglycerides in patients with hypercholesterolemia .

Synthesis Analysis

An improved kilogram-scale preparation of atorvastatin calcium has been developed . The synthesis of atorvastatin calcium salt on a 7 kg scale affords >99.5% product purities by introducing key improvements: isolating the pure product of the ketal deprotection step as crystalline solid, and using a convenient ethyl acetate extraction procedure to isolate the pure atorvastatin calcium at the ester hydrolysis and counter-ion exchange step .Molecular Structure Analysis

The molecular formula of Atorvastatin D5 calcium is C33H34FNO5Ca•5H2O, and its molecular weight is 729.1 g/mol . Another source states the molecular formula as C66H60D10CaF2N4O10 and the molecular weight as 1167.42 .Chemical Reactions Analysis

This compound is the labeled analogue of Atorvastatin Calcium Salt (A791750), a selective, competitive HMG-CoA reductase .Scientific Research Applications

Pharmacological Efficacy and Mechanism of Action

Atorvastatin, from which di(Atorvastatin-d5) derives, is a synthetic HMG-CoA reductase inhibitor that significantly lowers plasma cholesterol by inhibiting endogenous cholesterol synthesis. It also exhibits triglyceride-lowering properties through mechanisms that are yet to be fully understood. Atorvastatin has shown dose-dependent reductions in total cholesterol, LDL-cholesterol, and triglycerides in patients with hypercholesterolemia and hypertriglyceridemia. Comparative trials have demonstrated its superiority in reducing LDL-cholesterol and total cholesterol over other statins such as lovastatin, pravastatin, and simvastatin. These effects are attributed to its potent inhibition of cholesterol synthesis in the liver, highlighting its central role in managing hyperlipidemic conditions (Lea & McTavish, 1997).

Therapeutic Potential Beyond Lipid Lowering

Beyond its lipid-lowering capabilities, atorvastatin has demonstrated potential in cardiovascular disease prevention and management. Its combination with other pharmacological agents, such as amlodipine, a calcium channel blocker, has been shown to improve patient outcomes by achieving better control of blood pressure and lipid levels, thus reducing cardiovascular risk and enhancing the management of patients with hypertension and additional cardiovascular risk factors (Blank, 2006). This synergistic effect underscores the drug's versatility and its significant role in a comprehensive approach to cardiovascular risk management.

Physiologically Based Pharmacokinetic Models for Dose Optimization

Recent research has highlighted the development of physiologically based pharmacokinetic (PBPK) models for atorvastatin, offering insights into its complex pharmacokinetic processes. These models facilitate a better understanding of atorvastatin's interactions within the body, including its metabolism and the role of transporters in its bioavailability. Such models are crucial for optimizing dosing strategies, especially in special populations, thereby maximizing therapeutic efficacy while minimizing adverse effects (Reig-López et al., 2021).

Clinical Implications of Statin-Induced Glucose Metabolic Alterations

Although statins are primarily known for their lipid-lowering effects, there is growing interest in their impact on glucose metabolism. Some studies have suggested that certain statins, including atorvastatin, might influence glucose metabolism, with implications for diabetes mellitus management and risk. Understanding these effects is crucial for personalized medicine, allowing clinicians to weigh the benefits of statin therapy against potential risks in patients with or at risk for diabetes mellitus (Sasaki, Iwashita, & Kono, 2006).

Mechanism of Action

Target of Action

The primary target of di(Atorvastatin-d5) Calcium Salt, also known as Atorvastatin-d5 Calcium Salt, is HMG-CoA reductase . This enzyme is the rate-limiting step in the mevalonate pathway of cholesterol synthesis . By inhibiting this enzyme, Atorvastatin-d5 effectively reduces the production of cholesterol in the body .

Mode of Action

Atorvastatin-d5 acts as a competitive inhibitor of HMG-CoA reductase . It binds to the enzyme and prevents it from catalyzing the conversion of HMG-CoA to mevalonic acid, a crucial step in cholesterol synthesis . This results in a decrease in cholesterol levels, particularly low-density lipoprotein (LDL), sometimes referred to as "bad cholesterol" .

Biochemical Pathways

The inhibition of HMG-CoA reductase by Atorvastatin-d5 affects the mevalonate pathway, leading to a reduction in the synthesis of several compounds involved in lipid metabolism and transport, including cholesterol, LDL, and very-low-density lipoprotein (VLDL) . This ultimately leads to a decrease in the overall cholesterol levels in the body .

Pharmacokinetics

It is known that the bioavailability of atorvastatin, the non-deuterated form, is weak and variable

Result of Action

The primary result of Atorvastatin-d5’s action is a significant reduction in cholesterol levels, particularly LDL . This reduction in cholesterol levels is associated with a decreased risk of cardiovascular disease, including myocardial infarction and stroke .

Action Environment

Additionally, genetic factors may also play a role in an individual’s response to the drug .

Safety and Hazards

Atorvastatin, the parent compound of di(Atorvastatin-d5) Calcium Salt, is classified as Carcinogenicity, Category 1B and Reproductive toxicity, Category 1B . It may cause harm to breast-fed children . It may be harmful in contact with skin and causes serious eye irritation . It may damage fertility or the unborn child .

Future Directions

Di(Atorvastatin-d5) Calcium Salt is intended for use as an internal standard for the quantification of atorvastatin by GC- or LC-MS . This could facilitate research and development to better understand the pharmacokinetics and pharmacodynamics of atorvastatin and to improve drug delivery and efficacy .

Biochemical Analysis

Biochemical Properties

Atorvastatin-d5 Calcium Salt interacts with the enzyme HMG-CoA reductase, inhibiting its activity . This interaction plays a crucial role in the biochemical reactions related to cholesterol synthesis. By inhibiting HMG-CoA reductase, Atorvastatin-d5 Calcium Salt reduces the production of mevalonate, a key intermediate in the synthesis of cholesterol .

Cellular Effects

Atorvastatin-d5 Calcium Salt has significant effects on various types of cells and cellular processes. It influences cell function by altering cholesterol synthesis, which can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit the proliferation and induce apoptosis in cancer cells .

Molecular Mechanism

The molecular mechanism of action of Atorvastatin-d5 Calcium Salt involves binding to and inhibiting the enzyme HMG-CoA reductase . This inhibition disrupts the mevalonate pathway, leading to a decrease in cholesterol synthesis. The reduction in cholesterol levels can lead to changes in gene expression and alterations in various cellular processes .

Metabolic Pathways

Atorvastatin-d5 Calcium Salt is involved in the cholesterol synthesis pathway, specifically the mevalonate pathway . It interacts with the enzyme HMG-CoA reductase, which is a key enzyme in this pathway .

Subcellular Localization

Given its role in inhibiting HMG-CoA reductase, an enzyme located in the cytosol and anchored to the endoplasmic reticulum, it is likely that Atorvastatin-d5 Calcium Salt also localizes to these areas within the cell .

properties

IUPAC Name |

calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-(2,3,4,5,6-pentadeuteriophenyl)-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35FN2O5.Ca/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/q;+2/p-1/t26-,27-;/m1./s1/i3D,5D,6D,9D,10D; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYJKAHNDTTZSNX-ADFDHUHVSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(N(C(=C2C(=O)NC3=CC=CC=C3)C(C)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C4=CC=C(C=C4)F)[2H])[2H].[Ca+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H34CaFN2O5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

602.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclopropaneacetic acid, alpha,1-diamino-2-ethyl-, [1R-[1alpha,1(S*),2alpha]]- (9CI)](/img/no-structure.png)

![N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine](/img/structure/B586223.png)

![N-(Acetyl-d3)-S-[4-(2-pyridinyl)benzyl]-L-cysteine](/img/structure/B586225.png)

![3-Oxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B586231.png)

![(2S)-2,3,4,4,4-pentadeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trideuteriomethyl)butanoic acid](/img/structure/B586240.png)